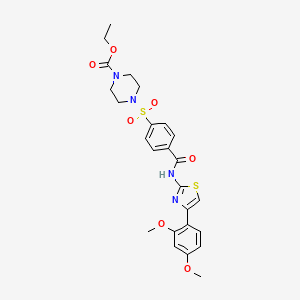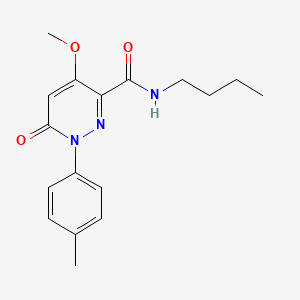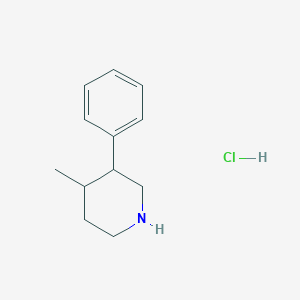
2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 2-(4-fluorophenoxy)propanoate” has a molecular formula of C10H11FO3 and a molecular weight of 198.19 . Another related compound, “4-(4-Fluorophenoxy)phenylacetic Acid”, has a molecular formula of C14H11FO3 and a molecular weight of 246.23 .
Molecular Structure Analysis
The molecular structure of “methyl 2-(4-fluorophenoxy)propanoate” is provided by Chemsrc . Similarly, the structure of “4-(4-Fluorophenoxy)phenylacetic Acid” is also available .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-(4-fluorophenoxy)propanoate” are provided by Chemsrc . Unfortunately, the properties of “2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone” are not available.Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Synthesis
Research on derivatives of 1,2,4-triazoles, including a fluoro derivative with structural similarities to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has contributed significantly to understanding lp⋯π intermolecular interactions. These interactions are crucial for developing new materials with specific molecular recognition capabilities. The study detailed the synthesis, characterization, and analysis of these derivatives, highlighting the importance of such compounds in exploring molecular interactions and the potential for application in materials science (Shukla et al., 2014).
Anticancer and Antimicrobial Potential
The synthesis of 3-heteroarylthioquinoline derivatives, including compounds structurally related to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has shown significant in vitro activity against Mycobacterium tuberculosis. These compounds have exhibited promising antimicrobial properties without displaying toxicity to mouse fibroblasts, indicating their potential as therapeutic agents (Chitra et al., 2011).
DNA Repair Inhibition for Cancer Treatment
A new class of protein kinase inhibitors, including molecules similar to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, has been identified for their role in inhibiting DNA-dependent protein kinase (DNA-PK). This inhibition is critical in the cellular response to DNA damage, making these compounds valuable in enhancing the efficacy of cancer treatments that induce DNA damage, thus validating DNA-PK as a target for cancer drug development (Kashishian et al., 2003).
Molecular Docking and Antibacterial Activity
The synthesis and antibacterial activity evaluation of novel compounds, including those structurally related to 2-(4-Fluorophenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone, have demonstrated significant potential against various bacterial strains. Molecular docking studies have provided insights into the mechanism of action, showcasing the importance of these compounds in developing new antibacterial agents (Khumar et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-15-2-4-17(5-3-15)24-13-18(22)21-6-1-11-25-14-16(21)12-20-7-9-23-10-8-20/h2-5,16H,1,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYIYKMLBFARCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2629993.png)
![4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2629994.png)

![3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione](/img/structure/B2629997.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629999.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2630001.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)
![2-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2630005.png)